Methyl 2-(hydroxymethyl)pyrrolidine-2-carboxylate hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(hydroxymethyl)pyrrolidine-2-carboxylate hydrochloride typically involves the esterification of 2-(hydroxymethyl)pyrrolidine-2-carboxylic acid with methanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification reactions using continuous flow reactors to ensure consistent product quality and yield . The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(hydroxymethyl)pyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 2-(Carboxymethyl)pyrrolidine-2-carboxylate.
Reduction: 2-(Hydroxymethyl)pyrrolidine-2-methanol.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(hydroxymethyl)pyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methyl 2-(hydroxymethyl)pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in catalytic reactions that modify its structure and function . The compound’s hydroxymethyl and ester groups are key functional sites that undergo chemical transformations, influencing its biological activity .
Comparison with Similar Compounds
Methyl 2-(hydroxymethyl)pyrrolidine-2-carboxylate hydrochloride can be compared with similar compounds such as:
Methyl pyrrolidine-2-carboxylate hydrochloride: Similar structure but lacks the hydroxymethyl group, resulting in different reactivity and applications.
2-(Hydroxymethyl)pyrrolidine-2-carboxylic acid: The free acid form of the compound, which has different solubility and reactivity properties.
The presence of the hydroxymethyl group in this compound makes it unique, providing additional sites for chemical modification and enhancing its versatility in research applications .
Properties
IUPAC Name |
methyl 2-(hydroxymethyl)pyrrolidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-6(10)7(5-9)3-2-4-8-7;/h8-9H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHOIFRUDYUPEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCN1)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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